molecular formula C31H46N10O7 B1665565 Antho-rwamide I CAS No. 114056-25-6

Antho-rwamide I

Cat. No. B1665565
M. Wt: 670.8 g/mol
InChI Key: XORALSSAZDWAKT-LSBAASHUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antho-rwamide I is an anthozoan neuropeptide . It is one of the second and third anthozoan neuropeptides to be identified . It is known to induce slow contractions of several endodermal muscles in four species of sea anemone .


Molecular Structure Analysis

The molecular formula of Antho-rwamide I is C31H46N10O7 . Its exact mass is 670.36 and its molecular weight is 670.770 . The sequence of Antho-rwamide I is Glu-Ser-Leu-Arg-Trp-NH2 .


Chemical Reactions Analysis

Antho-rwamide I is known to induce slow contractions of several endodermal muscles in four species of sea anemone . It does not affect any known conducting system but does excite intact slow muscle and single muscle cells isolated from the sphincter muscle .


Physical And Chemical Properties Analysis

Antho-rwamide I is a lyophilized solid packaged under an inert gas and supplied as a trifluoroacetate salt . Its storage temperature is -15°C .

Scientific Research Applications

Neuropeptide Function in Sea Anemones

Antho-RWamide I, along with Antho-RWamide II, plays a significant role in modulating muscle activities in sea anemones. These peptides induce slow contractions in several endodermal muscles across different species of sea anemones. In specific species, these peptides act as neurotransmitters at neuromuscular synapses, directly influencing muscle activities. For instance, in "Calliactis parasitica," these peptides have been observed to cause contractions at very low concentration thresholds, indicating a potent effect on muscle function (McFarlane, Anderson, & Grimmelikhuijzen, 1991).

Modulation of Calcium Current in Muscle Cells

Antho-RWamide I has been found to increase inward calcium current in myoepithelial cells of sea anemones, suggesting its role in muscle contraction. This action is further supported by the observation that certain inhibitors, like Cd2+, can reduce these contractions and inward currents, indicating a direct or indirect influence of Antho-RWamide I on calcium channels in muscle membranes (Cho & McFarlane, 1996).

Neurotransmitter Role and Ultrastructural Localization

Further research has shown that Antho-RWamides I and II localize in neurons associated with muscle cells in sea anemones, particularly in the oral sphincter muscle and gastrodermis. This suggests their role as neurotransmitters at coelenterate neuromuscular synapses. The ultrastructural study provides evidence of Antho-RWamide's involvement in neuronal pathways, specifically influencing the sphincter muscle fibers through direct innervation (Westfall, Sayyar, Elliott, & Grimmelikhuijzen, 1995).

Inhibition of Spontaneous Tentacle Contractions

Antho-RWamides, including Antho-RWamide I, have been identified as inhibitors of spontaneous contractions in isolated tentacles of sea anemones. This finding suggests their potential role as inhibitory transmitters, further supporting their multifaceted role in the neuromuscular coordination of sea anemones (McFarlane & Grimmelikhuijzen, 1991).

properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H46N10O7/c1-16(2)12-23(40-30(48)24(15-42)41-28(46)21-9-10-25(43)37-21)29(47)38-20(8-5-11-35-31(33)34)27(45)39-22(26(32)44)13-17-14-36-19-7-4-3-6-18(17)19/h3-4,6-7,14,16,20-24,36,42H,5,8-13,15H2,1-2H3,(H2,32,44)(H,37,43)(H,38,47)(H,39,45)(H,40,48)(H,41,46)(H4,33,34,35)/t20-,21-,22-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XORALSSAZDWAKT-LSBAASHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)C(CO)NC(=O)C3CCC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@@H]3CCC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H46N10O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00921266
Record name N-[1-({1-[(5-Carbamimidamido-1-hydroxy-1-{[1-hydroxy-1-imino-3-(1H-indol-3-yl)propan-2-yl]imino}pentan-2-yl)imino]-1-hydroxy-4-methylpentan-2-yl}imino)-1,3-dihydroxypropan-2-yl]-5-hydroxy-3,4-dihydro-2H-pyrrole-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00921266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

670.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Antho-rwamide I

CAS RN

114056-25-6
Record name Antho-rwamide I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114056256
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[1-({1-[(5-Carbamimidamido-1-hydroxy-1-{[1-hydroxy-1-imino-3-(1H-indol-3-yl)propan-2-yl]imino}pentan-2-yl)imino]-1-hydroxy-4-methylpentan-2-yl}imino)-1,3-dihydroxypropan-2-yl]-5-hydroxy-3,4-dihydro-2H-pyrrole-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00921266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Antho-rwamide I
Reactant of Route 2
Antho-rwamide I
Reactant of Route 3
Antho-rwamide I
Reactant of Route 4
Antho-rwamide I
Reactant of Route 5
Reactant of Route 5
Antho-rwamide I
Reactant of Route 6
Antho-rwamide I

Citations

For This Compound
85
Citations
IAND McFARLANE, PAV Anderson… - Journal of …, 1991 - journals.biologists.com
… -RWamide II, but not Antho-RWamide I, evoked contractions of … Antho-RWamide II was more potent than Antho-RWamide I. … parasitica, confirmed that Antho-RWamide I and II act directly …
Number of citations: 61 journals.biologists.com
ID McFarlane, D Hudman… - … of the Royal …, 1993 - royalsocietypublishing.org
Antho-KAamide (L-3-phenyllactyl-Phe-Lys-Ala-NH 2 ) and Antho-RIamide (L-3-phenyllactyl-Tyr-ArgIle-NH 2 ) are novel neuropeptides isolated from the sea anemone Anthopleura …
Number of citations: 18 royalsocietypublishing.org
HP Nothacker, KL Rinehart, ID McFarlane… - Peptides, 1991 - Elsevier
Using a radioimmunoassay for the carboxyl-terminal sequence Arg-Val-NH 2 , two novel peptides were purified from extracts of the sea anemone Anthopleura elegantissima. These …
Number of citations: 17 www.sciencedirect.com
K Cho, ID McFarlane - Neuroscience letters, 1996 - Elsevier
… Here we focus on the physiological action of AnthoRWamide I on endodermal myoepithelial cells in sea anemones. Myoepithelial cells have an epithelial portion connected by a narrow …
Number of citations: 9 www.sciencedirect.com
HP Nothacker, KL Rinehart… - … and biophysical research …, 1991 - Elsevier
We have isolated and sequenced the neuropeptide L-3-phenyllactyl-Phe-Lys-Ala-NH 2 from the sea anemone Anthopleura elegantissima. This neuropeptide (named Antho-KAamide) …
Number of citations: 16 www.sciencedirect.com
K Carstensen, KL Rinehart, ID McFarlane… - Peptides, 1992 - Elsevier
Using a radioimmunoassay against the C- terminal sequence Arg-Pro-NH 2 (RPamide), we have isolated the peptide Leu-Pro-Pro-Gly-Pro-Leu-Pro-Arg-Pro-NH 2 (Antho-RPamide) …
Number of citations: 38 www.sciencedirect.com
MK Clements, TP McDonald, R Wang, G Xie… - Biochemical and …, 2001 - Elsevier
… in antho-RWamide I and NF1 were synthesized and examined (Table 1). Replacement of the Arg-4 residue of antho-RWamide I by … When Leu-3 of antho-RWamide I was changed to a …
Number of citations: 167 www.sciencedirect.com
CJP Grimmelikhuijzen, D Graff… - Archives of Histology and …, 1989 - jstage.jst.go.jp
… Application of low doses of Antho-RFamide, or Antho-RWamide I or II induced contractions of endodermal muscles of sea anemones. This indicates that these neuropeptides play a role …
Number of citations: 42 www.jstage.jst.go.jp
JA Westfall, KL Sayyar, CF Elliott… - The Biological …, 1995 - journals.uchicago.edu
… From sea anemones, a variety of neuropeptides, including the closely related Antho-RWamide I (
Number of citations: 32 www.journals.uchicago.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.